molecular formula C30H46O5 B12379567 6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid

6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid

Cat. No.: B12379567
M. Wt: 486.7 g/mol
InChI Key: FBFIXJZBTJKFHW-NBCMLPGKSA-N
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Description

6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is a naturally occurring triterpenoid compound. It is known for its significant biological activities, including anti-osteoclastogenic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid involves multiple steps, starting from ursolic acid. The key steps include hydroxylation and oxidation reactions. Specific reaction conditions, such as the use of appropriate catalysts and solvents, are crucial for achieving high yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the leaves of Eriobotrya japonica. The extraction process includes solvent extraction, followed by purification steps like column chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .

Scientific Research Applications

6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid stands out due to its potent anti-osteoclastogenic activity, making it a valuable compound for osteoporosis research. Its unique combination of hydroxyl and carbonyl groups contributes to its distinct chemical reactivity and biological effects .

Properties

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8S,8aR,12aR,14bS)-1,8-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H46O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-20,22-23,31,35H,9-16H2,1-7H3,(H,33,34)/t17-,19+,20-,22-,23+,26-,27-,28-,29-,30+/m1/s1

InChI Key

FBFIXJZBTJKFHW-NBCMLPGKSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(=O)C5(C)C)C)O)C)C2C1(C)O)C)C(=O)O

Origin of Product

United States

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